![molecular formula C33H23N3O2S2 B4894153 2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4894153.png)
2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of imidazole derivatives and has been found to exhibit unique properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole is not yet fully understood. However, studies have suggested that it may exert its anti-cancer activity by inducing apoptosis or cell death in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by interfering with their DNA replication.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole exhibits minimal toxicity towards normal cells, making it a promising candidate for further investigation. Additionally, it has been found to exhibit good stability in biological fluids, indicating its potential for use in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole in lab experiments is its potent anti-cancer activity. Additionally, it exhibits minimal toxicity towards normal cells, making it a safer alternative to other anti-cancer drugs. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the investigation of 2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole. One area of interest is in the development of novel anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, investigations into the potential use of this compound in the treatment of inflammatory diseases are also warranted.
Métodos De Síntesis
The synthesis of 2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole can be achieved through various methods. One of the most common methods involves the reaction of 4-nitrobenzaldehyde with 4-phenylthioaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then further reacted with 4-bromothiophenol to yield the final product.
Aplicaciones Científicas De Investigación
The potential applications of 2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole in scientific research are vast. One of the most significant areas of interest is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines. Additionally, it has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H23N3O2S2/c37-36(38)26-17-11-25(12-18-26)33-34-31(23-13-19-29(20-14-23)39-27-7-3-1-4-8-27)32(35-33)24-15-21-30(22-16-24)40-28-9-5-2-6-10-28/h1-22H,(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGWQXAHNBYTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)SC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

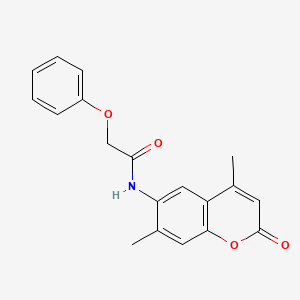
![5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894080.png)
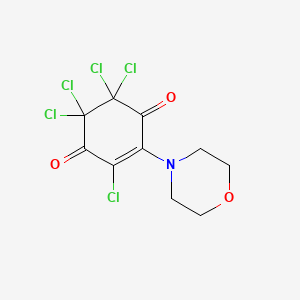
![2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4894098.png)
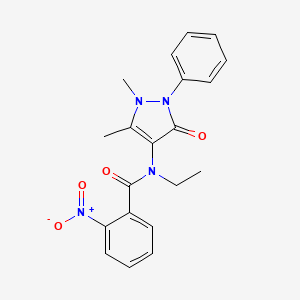
![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)
![N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea](/img/structure/B4894118.png)
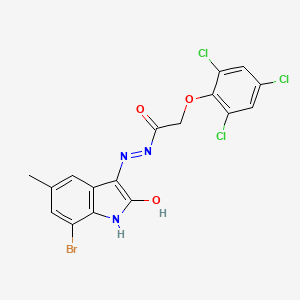
![4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4894128.png)
![1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4894133.png)
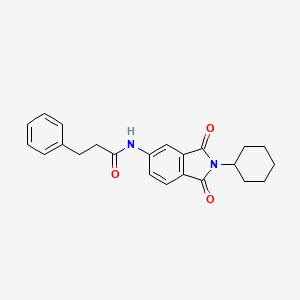
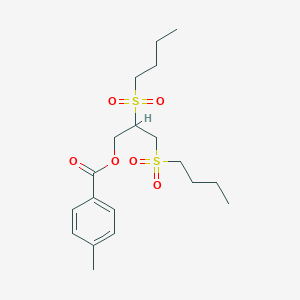
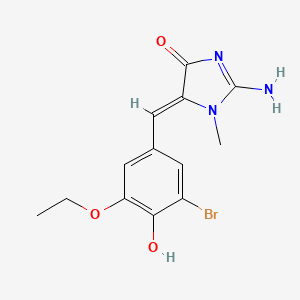
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(1,2-oxazinan-2-yl)nicotinamide](/img/structure/B4894155.png)